molecular formula C8H8N2O3 B2608589 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid CAS No. 2460749-60-2

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid

Cat. No.: B2608589
CAS No.: 2460749-60-2
M. Wt: 180.163
InChI Key: YTRTXWGCIKTCFF-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyridazine moiety. The pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) contributes unique electronic properties, while the pyran ring (an oxygen-containing six-membered ring) enhances structural rigidity.

Properties

IUPAC Name

7,8-dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)6-4-7-5(9-10-6)2-1-3-13-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRTXWGCIKTCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(C=C2OC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridazine derivatives with suitable aldehydes or ketones, followed by cyclization reactions under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and energy-efficient techniques like microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridazine oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrano-pyridazine ring .

Scientific Research Applications

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Pyrano[3,2-c]pyridazine vs. Pyrano[3,2-b]pyridine
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (CAS: 1364917-22-5): Structure: Pyran fused to pyridine (one nitrogen atom) at the [3,2-b] position. Molecular Formula: C₉H₉NO₃; Molecular Weight: 179.18 . Key Differences: The absence of a second nitrogen in the pyridine ring reduces hydrogen-bonding capacity compared to pyridazine. This may lower binding affinity to enzymatic targets reliant on dual nitrogen interactions.
Pyrano[3,2-c]pyridazine vs. Thieno[3,2-c]quinoline
  • Thieno[3,2-c]quinoline derivatives: Structure: Thiophene fused to quinoline (one nitrogen in the quinoline ring). Key Differences: The sulfur atom in thiophene introduces distinct electronic effects (e.g., lower electronegativity, larger atomic radius) compared to oxygen in pyran. Thieno-quinolines exhibit potent anticancer activity against the MCF-7 cell line (IC₅₀ values < 10 µM) , suggesting that pyridazine-based analogs may require optimization for similar efficacy.
Pyrano[3,2-c]pyridazine vs. Pyrrolo[1,2-b]pyridazine
  • (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid (Patent EP 4374877A2):
    • Structure : Pyrrolidine fused to pyridazine with ester and hydroxyl substituents.
    • Key Differences : The pyrrolidine ring introduces a five-membered nitrogen-containing ring, increasing conformational flexibility. Esterification of the carboxylic acid group (as in the patent example) may enhance cell permeability but reduce target specificity .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight Ring System Key Substituents Reported Activities
7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid C₈H₈N₂O₃ 196.16 Pyrano[3,2-c]pyridazine C3-carboxylic acid Under investigation
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid C₉H₉NO₃ 179.18 Pyrano[3,2-b]pyridine C8-carboxylic acid Not specified
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate C₁₅H₁₂ClN₂O₂S 328.78 Thieno[3,2-c]quinoline C2-ester, C4-chloro Anticancer (MCF-7 IC₅₀: 8.2 µM)
Ofloxacin N-Oxide Hydrochloride C₁₈H₂₁FN₃O₅·HCl 414.84 Pyrido-benzoxazine C6-carboxylic acid, fluorine Antibacterial
  • Solubility : The carboxylic acid group enhances aqueous solubility in all examples, critical for bioavailability.
  • Biological Activity: Thieno-quinolines and ofloxacin derivatives highlight the importance of heteroatom placement (S vs. O) and substituents (halogens, piperazine) in targeting specific pathways .

Challenges and Opportunities

  • Pyridazine vs. Quinoline: The pyridazine ring’s dual nitrogen atoms may improve binding to kinases or DNA topoisomerases but could also increase metabolic instability.
  • Synthetic Complexity: Pyrano-pyridazines require precise regiocontrol during cyclization, unlike more established thieno-quinoline syntheses .

Biological Activity

Overview

7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid is a heterocyclic compound with a fused pyrano-pyridazine ring system. Its unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article summarizes the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Pyridazine derivatives are condensed with suitable aldehydes or ketones.
  • Cyclization : This occurs under acidic or basic conditions to form the desired product.

Industrial methods may utilize continuous flow reactors and green chemistry principles to enhance sustainability and scalability of production .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (μg/mL)Reference
This compound71.11
Diclofenac (Standard)54.65

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

3. Anticancer Properties

Preliminary research suggests that this compound may possess anticancer activity. Mechanistic studies indicate that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit COX enzymes by binding to their active sites.
  • Receptor Modulation : It may affect receptor signaling pathways involved in inflammation and cancer progression.

Case Study 1: Anti-inflammatory Effects

In a study conducted by Abdellatif et al., several derivatives of pyrano-pyridazine were synthesized and tested for COX inhibition. The results indicated that compounds similar to this compound showed promising anti-inflammatory effects with minimal side effects on gastric tissues .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced cell viability in selected cancer cell lines compared to controls. The study emphasized the need for further exploration into its mechanism of action and therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis routes for 7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid, and how can yield/purity be improved?

  • Methodological Answer : The synthesis typically involves condensation of pyrano and pyridazine precursors under acidic or basic conditions. Key steps include:

  • Precursor Selection : Use ethyl 3-methylpyridazine-4-carboxylate derivatives as starting materials (analogous to methods for Ethyl 3-chloro-7,8-dihydropyrido derivatives) .
  • Reaction Optimization : Adjust temperature (e.g., 80°C for cyclization) and pH to minimize side products. Catalysts like POCl₃ in Vilsmeier-Haack reactions can enhance regioselectivity .
  • Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the fused pyrano-pyridazine structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify ring fusion patterns (e.g., pyrano ring protons at δ 4.0–5.5 ppm; pyridazine carbons at ~160 ppm) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles to confirm the bicyclic framework. PubChem data for Pyrido[2,3-b]pyrazine-6-carboxylic acid provides structural analogs for comparison .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₉N₂O₃ for related pyrano-pyridazines) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake Studies : Use HPLC or LC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .
  • Cytotoxicity Profiling : Employ MTT or resazurin assays at 10–100 μM concentrations to assess therapeutic windows .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyridazine ring?

  • Methodological Answer :

  • Electrophilic Substitution : Use directing groups (e.g., carboxylic acid at position 3) to bias reactivity toward position 6 or 7. For example, POCl₃-mediated chlorination favors position 6 in pyridazine derivatives .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 20-minute microwave cycles at 120°C) .
  • Computational Predictions : Apply DFT calculations to map electron density and predict reactive sites .

Q. What computational strategies predict binding modes with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Compare with co-crystallized ligands from PDB databases .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., methyl vs. cyclopropyl groups) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and proprietary databases to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum concentration) .
  • Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural-Activity Landscapes : Cluster analogs by substituent effects (e.g., electron-withdrawing groups at position 3) to isolate confounding variables .

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